molecular formula C26H61N2O10P B12684066 Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate CAS No. 62763-70-6

Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate

Cat. No.: B12684066
CAS No.: 62763-70-6
M. Wt: 592.7 g/mol
InChI Key: NWLRZIJCJXANSV-UHFFFAOYSA-N
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Description

Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate is a chemical compound with the molecular formula C26H61N2O10P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate typically involves the reaction of tris(2-hydroxyethyl)amine with tetradecyl phosphate under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while substitution reactions may produce various substituted ammonium compounds .

Scientific Research Applications

Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate include:

Uniqueness

This compound is unique due to its specific combination of functional groups and properties. This uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .

Biological Activity

Bis(tris(2-hydroxyethyl)ammonium) tetradecyl phosphate (BTEA-TDP) is a quaternary ammonium compound notable for its diverse applications in biochemical and biological contexts. Its unique structure, characterized by a long-chain tetradecyl phosphate group linked to a bis(tris(2-hydroxyethyl)ammonium) moiety, imparts significant amphiphilic properties, making it a valuable reagent in various biological studies and applications.

  • Molecular Formula : C20_{20}H46_{46}N2_{2}O4_{4}P
  • Molecular Weight : 592.7 g/mol
  • Structure : The compound consists of a central nitrogen atom bonded to three hydroxyethyl groups and a tetradecyl phosphate moiety, which enhances its solubility and interaction with biological membranes.

BTEA-TDP exhibits its biological activity primarily through interactions with cellular membranes and proteins. The compound's quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to increased permeability and eventual cell death. This mechanism is typical of many cationic surfactants, which are known to target negatively charged surfaces of microbial cells .

Antimicrobial Properties

BTEA-TDP has demonstrated significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Research indicates that the compound's effectiveness varies with the type of microorganism, influenced by its hydrophobic tail length and charge density:

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Candida albicansHigh

Studies have shown that BTEA-TDP can effectively inhibit the growth of these microorganisms through membrane disruption and interference with essential cellular processes .

Cytotoxicity Studies

While BTEA-TDP exhibits potent antimicrobial properties, its cytotoxic effects on human cells have also been evaluated. In vitro studies indicate that the compound can affect cell viability depending on concentration and exposure time. For instance, at lower concentrations, BTEA-TDP shows minimal cytotoxicity towards human epithelial cells, whereas higher concentrations lead to significant cell death due to membrane disruption .

Case Studies

  • Antibacterial Efficacy :
    A study conducted by Rusew et al. assessed the antibacterial properties of various quaternary ammonium compounds, including BTEA-TDP. The results indicated that BTEA-TDP was effective against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
  • Membrane Interaction :
    Research published in the Journal of Surfactants and Detergents explored the interaction between BTEA-TDP and lipid bilayers using fluorescence spectroscopy. The findings revealed that BTEA-TDP significantly altered membrane fluidity and permeability, confirming its role as an effective membrane-active agent .
  • Drug Delivery Applications :
    A recent investigation into the use of BTEA-TDP as a drug delivery vehicle demonstrated its capability to encapsulate hydrophobic drugs effectively. The study highlighted the compound's ability to enhance drug solubility and stability in aqueous environments, making it a promising candidate for pharmaceutical formulations.

Properties

CAS No.

62763-70-6

Molecular Formula

C26H61N2O10P

Molecular Weight

592.7 g/mol

IUPAC Name

tetradecyl phosphate;tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C14H31O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;2*8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H2,15,16,17);2*8-10H,1-6H2

InChI Key

NWLRZIJCJXANSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO

Origin of Product

United States

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